molecular formula C11H10F2N2O2 B13023598 methyl 2,2-difluoro-2-(3-methyl-1H-indazol-6-yl)acetate

methyl 2,2-difluoro-2-(3-methyl-1H-indazol-6-yl)acetate

Cat. No.: B13023598
M. Wt: 240.21 g/mol
InChI Key: HFHFEWNUGOYTGC-UHFFFAOYSA-N
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Description

Methyl 2,2-difluoro-2-(3-methyl-1H-indazol-6-yl)acetate is an organic compound with the molecular formula C11H10F2N2O2. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of methyl 2,2-difluoro-2-(3-methyl-1H-indazol-6-yl)acetate typically involves a sequence of reactions starting from readily available starting materials. One common synthetic route includes the thermal 6π-electrocyclization of dialkenyl pyrazoles followed by oxidation to afford the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

Methyl 2,2-difluoro-2-(3-methyl-1H-indazol-6-yl)acetate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 2,2-difluoro-2-(3-methyl-1H-indazol-6-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2,2-difluoro-2-(3-methyl-1H-indazol-6-yl)acetate involves its interaction with specific molecular targets and pathways. The indazole core is known to interact with various biological receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Methyl 2,2-difluoro-2-(3-methyl-1H-indazol-6-yl)acetate can be compared with other indazole derivatives, such as:

Biological Activity

Methyl 2,2-difluoro-2-(3-methyl-1H-indazol-6-yl)acetate is an indazole derivative that has garnered attention for its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparisons with other compounds, supported by data tables and relevant research findings.

Molecular Characteristics:

  • Molecular Formula: C11H10F2N2O2
  • Molecular Weight: 240.21 g/mol
  • IUPAC Name: this compound
  • CAS Number: 1547098-96-3
PropertyValue
Molecular FormulaC11H10F2N2O2
Molecular Weight240.21 g/mol
IUPAC NameThis compound
InChI KeyHFHFEWNUGOYTGC-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indazole core structure is known to interact with several biological receptors, influencing pathways related to cell proliferation and apoptosis.

Interaction with Biological Targets

Research indicates that indazole derivatives often exhibit inhibitory effects on specific kinases and enzymes involved in cancer progression. For instance, studies have shown that compounds with similar structures can inhibit fibroblast growth factor receptors (FGFR) and epidermal growth factor receptors (EGFR), leading to reduced cell proliferation in cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR studies of this compound reveal that the presence of difluoro groups significantly enhances its biological activity compared to other indazole derivatives. This modification influences the compound's lipophilicity and binding affinity to target proteins.

Comparison with Similar Compounds:

Compound NameBiological ActivityIC50 Value (nM)
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylateAntiviral<4.1
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazideAntiviralVaries
This compoundPotential anticancerTBD

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound in oncology. For example:

  • Antiproliferative Effects : Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including those resistant to conventional therapies .
  • Enzymatic Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes involved in tumor growth. Preliminary results suggest that it may serve as a potent inhibitor of FGFR and EGFR pathways .
  • Case Studies : In vitro studies have shown promising results regarding the efficacy of this compound against specific cancer types, indicating its potential as a lead compound for further development .

Properties

Molecular Formula

C11H10F2N2O2

Molecular Weight

240.21 g/mol

IUPAC Name

methyl 2,2-difluoro-2-(3-methyl-2H-indazol-6-yl)acetate

InChI

InChI=1S/C11H10F2N2O2/c1-6-8-4-3-7(5-9(8)15-14-6)11(12,13)10(16)17-2/h3-5H,1-2H3,(H,14,15)

InChI Key

HFHFEWNUGOYTGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=NN1)C(C(=O)OC)(F)F

Origin of Product

United States

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